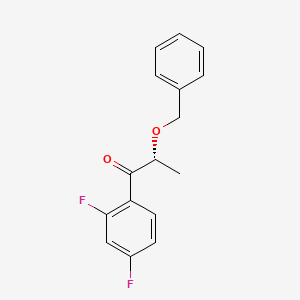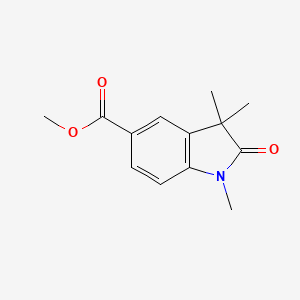
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate
説明
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” is a chemical compound with the molecular formula C13H15NO3. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” consists of a 2-oxindole core, which is a prevalent moiety in many natural products and drugs . The compound also contains a carboxylate group attached to the 5-position of the 2-oxindole ring.Physical And Chemical Properties Analysis
“Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate” has a predicted boiling point of 436.8±45.0 °C and a predicted density of 1.152±0.06 g/cm3 . The compound is solid at room temperature .科学的研究の応用
Pyrolysis and Chemical Reactions
- Pyrolysis Studies : Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate has been studied in pyrolysis processes. At high temperatures (850°C), it primarily yields 1-methyl-2-quinolone (30%) (Brown & Butcher, 1973).
Applications in Drug Synthesis
- Synthesis of Anti-Inflammatory Agents : Derivatives of methyl oxindole, such as 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide, have been synthesized and shown to possess anti-inflammatory activity (Ri-gang, 2007).
- HIV-1 Inhibition : Novel 3-oxindole derivatives have been synthesized for potential use as anti-HIV-1 agents. One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, showed significant inhibitory effects on HIV-1 infection (Kim et al., 2022).
Chemical Synthesis and Modifications
- Efficient Synthesis Techniques : An efficient synthesis approach for a spirocyclic oxindole analogue has been developed. This involves dianion alkylation and cyclization of ethyl 2-oxindole-5-carboxylate (Teng, Zhang, & Mendonça, 2006).
- Palladium-Catalyzed Reactions : Palladium-catalyzed tandem Heck reaction/C-H functionalization has been used to prepare spiro-indane-oxindoles, demonstrating the versatility of the oxindole framework in synthesizing pharmacologically active compounds (Ruck et al., 2008).
Other Chemical Transformations
- Electrochemical Oxidation : The electrochemical oxidation of indole-3-acetic acid in acidic medium leads to various products, including 3-methylene-2-oxindole (Hu & Dryhurst, 1993).
Safety And Hazards
特性
IUPAC Name |
methyl 1,3,3-trimethyl-2-oxoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)9-7-8(11(15)17-4)5-6-10(9)14(3)12(13)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWJMLXPUZSJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008899 | |
| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3,3-trimethyl-2-oxindole-5-carboxylate | |
CAS RN |
896161-14-1 | |
| Record name | Methyl 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



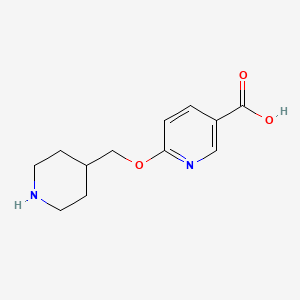
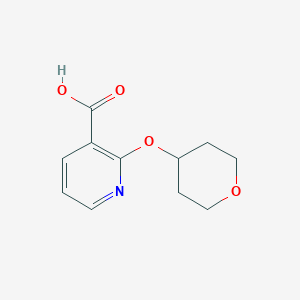
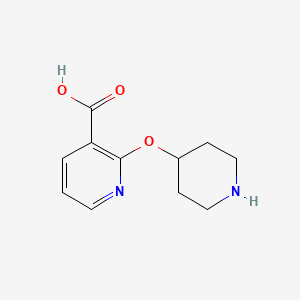
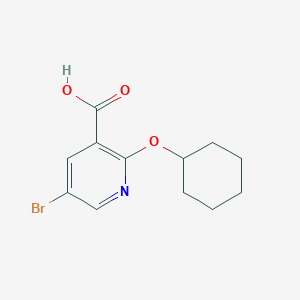
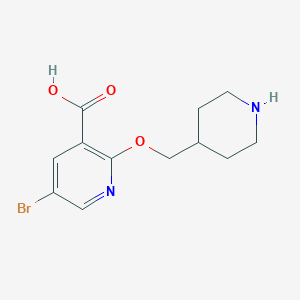
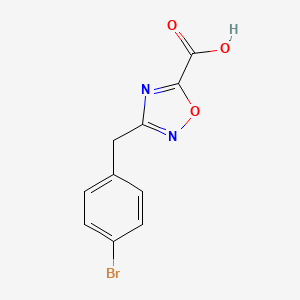
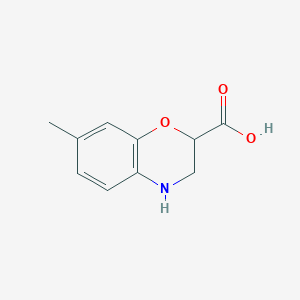
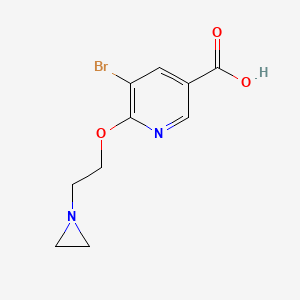
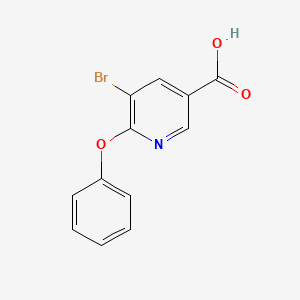
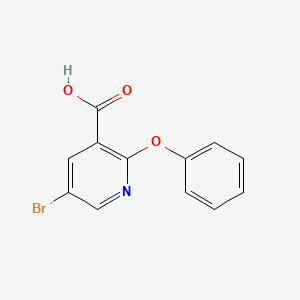
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
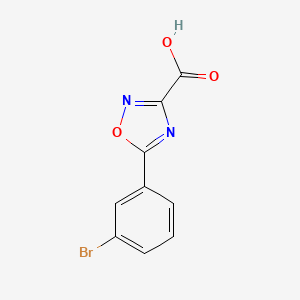
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
